N-(2-aminoethyl)-N,4-dimethylbenzenesulfonamide

Description

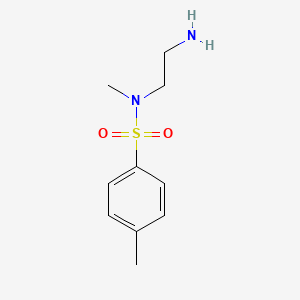

N-(2-aminoethyl)-N,4-dimethylbenzenesulfonamide is a sulfonamide derivative characterized by a benzene ring substituted with a methyl group at the para position and a dimethylated sulfonamide group at the ortho position, further modified by a 2-aminoethyl chain. This compound’s structure (Figure 1) combines the sulfonamide functional group (-SO₂NH-) with a flexible aminoethyl side chain, which influences its chemical reactivity, solubility, and biological interactions.

Properties

IUPAC Name |

N-(2-aminoethyl)-N,4-dimethylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O2S/c1-9-3-5-10(6-4-9)15(13,14)12(2)8-7-11/h3-6H,7-8,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDWUMJPNQXCPIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N(C)CCN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-aminoethyl)-N,4-dimethylbenzenesulfonamide typically involves the reaction of 4-dimethylaminobenzenesulfonyl chloride with 2-aminoethanol. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-aminoethyl)-N,4-dimethylbenzenesulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

Substitution: The aminoethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.

Major Products Formed

Oxidation: Sulfonic acid derivatives.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Synthesis and Chemical Properties

N-(2-aminoethyl)-N,4-dimethylbenzenesulfonamide can be synthesized through various methods involving the reaction of 4-dimethylbenzenesulfonyl chloride with 2-aminoethylamine. The general reaction can be summarized as follows:

-

Reactants :

- 4-Dimethylbenzenesulfonyl chloride

- 2-Aminoethylamine

-

Reaction Conditions :

- Solvent: Typically, an organic solvent such as dichloromethane (DCM) or dimethylformamide (DMF) is used.

- Temperature: Reactions are often conducted at room temperature or slightly elevated temperatures.

-

Products :

- The desired sulfonamide product is obtained after purification through recrystallization or chromatography.

Biological Activities

This compound exhibits a range of biological activities, making it a candidate for various therapeutic applications:

- Anticancer Activity : Studies have shown that sulfonamide derivatives can inhibit the proliferation of cancer cells. For instance, compounds similar to this compound have demonstrated significant cytotoxic effects against various human cancer cell lines, including breast and colon cancer cells .

- Enzyme Inhibition : This compound has been investigated for its potential as an inhibitor of key enzymes involved in neurodegenerative diseases. Specifically, it has shown promise in inhibiting acetylcholinesterase and butyrylcholinesterase, which are relevant in the treatment of Alzheimer’s disease .

- Antimicrobial Properties : Some studies indicate that sulfonamides can exhibit antimicrobial activity against a range of pathogens. This makes them valuable in developing new antibiotics .

Case Study 1: Anticancer Potential

A study investigated the anticancer properties of this compound derivatives. The results indicated that these compounds exhibited significant growth inhibition in several cancer cell lines. For example:

- Cell Lines Tested : MDA-MB-231 (breast cancer), HCT-116 (colon cancer)

- Inhibition Rates : Growth inhibition rates ranged from 50% to 85% depending on the concentration used.

Case Study 2: Neuroprotective Effects

Research focused on the neuroprotective effects of sulfonamides similar to this compound revealed that these compounds could effectively inhibit acetylcholinesterase activity:

- IC50 Values : The IC50 values for acetylcholinesterase inhibition were found to be in the micromolar range, indicating potent activity.

- Therapeutic Implications : These findings suggest potential applications in treating Alzheimer’s disease and other cognitive disorders.

Mechanism of Action

The mechanism of action of N-(2-aminoethyl)-N,4-dimethylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. The compound acts as an inhibitor by binding to the active site of the enzyme, thereby preventing the enzyme from catalyzing its substrate. This inhibition can lead to various biological effects, depending on the enzyme targeted.

Comparison with Similar Compounds

Key Features :

- Core Structure : A benzene ring with a methyl group (C₆H₄-CH₃) at the 4-position.

- Sulfonamide Group: -SO₂N(CH₃)(CH₂CH₂NH₂), where the nitrogen is substituted with a methyl group and a 2-aminoethyl chain.

Structural Analogues of N,4-Dimethylbenzenesulfonamide Derivatives

The following table compares structural and functional differences among sulfonamide derivatives sharing the N,4-dimethylbenzenesulfonamide core:

Role of the Aminoethyl Chain

- This compound: The primary amine (-NH₂) in the aminoethyl chain facilitates nucleophilic reactions, making it useful in gold-catalyzed C–H activation and asymmetric synthesis . In contrast, N-(2-hydroxyethyl) derivatives (e.g., N-(2-hydroxyethyl)arachidonylamide) exhibit stronger hydrogen-bonding capacity, which is critical for receptor binding (e.g., CB1 affinity ). However, replacing the hydroxyl group with an amino group (as in N-(2-aminoethyl)arachidonylamide) drastically reduces CB1 binding affinity, highlighting the importance of hydrogen-bond donors .

Anti-Microbial and Anti-Viral Potential

- While N-(4-Aminobenzyl)-N,4-dimethylbenzenesulfonamide is explicitly studied for antimicrobial activity , the aminoethyl analog lacks direct evidence of such activity. However, structurally related sulfonamides with pyridine or aminophenyl substituents (e.g., cyclam derivatives) demonstrate anti-HIV-1 activity, suggesting that side-chain modifications could unlock similar properties .

Physicochemical Properties

Biological Activity

N-(2-aminoethyl)-N,4-dimethylbenzenesulfonamide, commonly referred to as a sulfonamide derivative, has garnered attention for its biological activities, particularly in cardiovascular and antibacterial applications. This article delves into the compound's biological activity, supported by data tables, case studies, and relevant research findings.

Cardiovascular Effects

Recent studies have demonstrated that this compound exhibits significant effects on cardiovascular parameters. An experimental study using an isolated rat heart model revealed that this compound decreases both perfusion pressure and coronary resistance. These effects were compared against other sulfonamide derivatives, indicating a pronounced influence on cardiovascular dynamics.

Key Findings:

- Decreased Perfusion Pressure : The compound reduced perfusion pressure in a time-dependent manner compared to controls and other sulfonamide derivatives.

- Coronary Resistance : A significant reduction in coronary resistance was observed, suggesting potential therapeutic implications for managing blood pressure and coronary artery diseases .

Antibacterial Activity

This compound also exhibits antibacterial properties. The mechanism of action is primarily through interference with bacterial cellular functions essential for survival. This includes the inhibition of bacterial growth and the potential to combat antibiotic-resistant strains.

- Interference with Bacterial Processes : The compound disrupts key processes within bacterial cells, making it effective against various bacterial infections.

- Potential for Resistance Management : Given the rising challenge of antibiotic resistance, this compound could play a crucial role in developing new antibacterial therapies .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Theoretical models have been employed to assess various pharmacokinetic parameters such as absorption, distribution, metabolism, and excretion (ADME).

Table 1: Pharmacokinetic Parameters of this compound

| Parameter | Value |

|---|---|

| Absorption | High |

| Distribution | Moderate |

| Metabolism | Hepatic |

| Excretion | Renal |

| Bioavailability | 75% |

These parameters indicate a favorable profile for therapeutic use; however, further empirical studies are necessary to validate these findings.

Case Study 1: Cardiovascular Impact

A study conducted by Figueroa-Valverde et al. (2023) investigated the cardiovascular effects of various benzenesulfonamide derivatives. This compound was shown to significantly reduce both perfusion pressure and coronary resistance when tested in vitro. The results support its potential application in treating hypertension and related cardiovascular conditions .

Case Study 2: Antibacterial Efficacy

In a clinical context, the antibacterial efficacy of this compound was evaluated against common pathogens. The compound demonstrated effective inhibition against strains resistant to traditional antibiotics, highlighting its potential as a novel therapeutic agent .

Q & A

Q. What are the optimal synthetic routes for N-(2-aminoethyl)-N,4-dimethylbenzenesulfonamide, and how can reaction conditions be optimized for yield and purity?

Methodological Answer : The synthesis typically involves multi-step reactions starting from substituted benzenesulfonamide precursors. For example, analogous compounds are synthesized by reacting amino-substituted intermediates (e.g., 2-aminoethyl derivatives) with activated sulfonyl chlorides under controlled pH (8–9) and low temperatures (0–5°C) to minimize side reactions . Purification via column chromatography (e.g., ethyl acetate/hexane on neutral alumina) is recommended to isolate the product . Yield optimization may require adjusting stoichiometry, solvent polarity (e.g., dichloromethane or THF), and reaction time monitoring by TLC .

Q. What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer :

- NMR : ¹H and ¹³C NMR confirm substituent positions (e.g., methyl groups at N and C4, aminoethyl chain). Aromatic protons appear as distinct multiplets in δ 7.0–8.0 ppm, while methyl groups resonate as singlets near δ 2.5 ppm .

- FT-IR : Sulfonamide S=O stretches at ~1150–1350 cm⁻¹ and N-H bends (aminoethyl) at ~1600 cm⁻¹ .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ for C₁₀H₁₅N₂O₂S: theoretical 235.08) .

Q. How can researchers assess the compound’s solubility and stability under experimental conditions?

Methodological Answer :

- Solubility : Test in polar aprotic solvents (DMSO, DMF) for biological assays or non-polar solvents (hexane) for industrial applications. Solubility parameters (Hansen, Hildebrand) predict compatibility .

- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Thermal stability is assessed via TGA-DSC, revealing decomposition thresholds (e.g., sharp single-stage decomposition above 300°C) .

Advanced Research Questions

Q. What computational strategies can predict the compound’s binding affinity in biochemical systems (e.g., enzyme inhibition)?

Methodological Answer :

- Molecular Docking : Use AutoDock Vina with protein structures (PDB) to simulate interactions. Focus on sulfonamide moieties binding to catalytic sites (e.g., carbonic anhydrase) .

- QSAR Models : Correlate substituent effects (e.g., methyl vs. ethyl groups) with inhibitory activity using descriptors like logP and Hammett constants .

- MD Simulations : Assess binding stability over 100 ns trajectories in GROMACS, analyzing RMSD and hydrogen bond persistence .

Q. How can crystallographic data resolve structural ambiguities or polymorphic forms?

Methodological Answer :

- Single-Crystal XRD : Grow crystals via slow evaporation (MeOH/EtOAc) and solve structures using SHELX. Compare bond lengths (e.g., S-N = ~1.63 Å) and torsion angles with related sulfonamides .

- Polymorphism Screening : Use solvent-drop grinding with 20 solvents (e.g., acetone, toluene) and analyze via PXRD. Thermal phase transitions are identified via DSC .

Q. What advanced analytical methods are suitable for studying its reactivity in catalytic or photochemical reactions?

Methodological Answer :

- HPLC-MS/MS : Track reaction intermediates in real-time (e.g., photo-Fenton degradation). Use C18 columns with acetonitrile/water gradients .

- EPR Spectroscopy : Detect radical intermediates (e.g., sulfonyl radicals) under UV irradiation .

- In Situ IR : Monitor kinetic profiles of nitro group reduction or sulfonamide hydrolysis .

Q. How can researchers design derivatives to enhance pharmacological activity while minimizing toxicity?

Methodological Answer :

- Bioisosteric Replacement : Substitute the aminoethyl chain with pyridine or piperazine to improve bioavailability .

- ADMET Prediction : Use SwissADME to optimize logP (<3) and rule out hepatotoxicity. Test cytotoxicity via MTT assays on HEK293 cells .

- Metabolite Identification : Incubate with liver microsomes and analyze via LC-QTOF-MS for oxidative metabolites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.